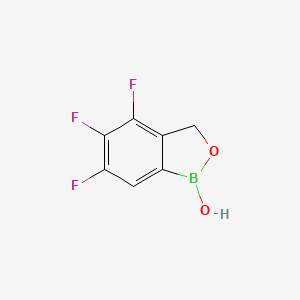

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

CAS No. |

651326-79-3 |

|---|---|

Molecular Formula |

C7H4BF3O2 |

Molecular Weight |

187.91 g/mol |

IUPAC Name |

4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole |

InChI |

InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2 |

InChI Key |

KZPWLOAEMJPCHA-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC(=C(C(=C2CO1)F)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Benzoxaborole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-79-3)

The benzoxaborole ring system represents a versatile and highly valued boron-heterocyclic scaffold in contemporary drug discovery.[1] Its unique structural and electronic properties, conferred by the integrated boron atom, have enabled the development of novel therapeutics across a wide range of disease areas.[2][3] Unlike phenylboronic acids, benzoxaboroles exhibit enhanced hydrolytic stability and favorable pKa values, making them well-suited for biological applications.[3] The electron-deficient nature of the boron atom allows for unique covalent and non-covalent interactions with biological targets, particularly enzymes, leading to potent and often novel mechanisms of action.[1][4]

This has culminated in the successful clinical application of benzoxaborole-based drugs, including the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®), validating the therapeutic potential of this scaffold.[1][5] Researchers continue to explore this chemical space, leading to the discovery of new antibacterial, antiviral, antiprotozoal, and anticancer agents.[2]

This guide focuses on a specific, fluorinated derivative: 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol . The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[6] This trifluorinated building block is therefore a compound of significant interest for researchers aiming to synthesize next-generation benzoxaborole therapeutics with optimized drug-like properties.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol are summarized below. This data provides the foundational knowledge required for its handling, characterization, and application in synthetic chemistry workflows.

| Property | Value | Source(s) |

| CAS Number | 651326-79-3 | [7] |

| Molecular Formula | C₇H₄BO₂F₃ | [7] |

| Molecular Weight | 191.91 g/mol | Calculated |

| Appearance | Typically a powder or liquid | [7] |

| Purity | ≥97% (Typical for commercial grade) | [7] |

| Storage Conditions | Store in a tightly sealed container | [7] |

Spectroscopic Data (Expected): While specific spectra for this exact compound are not widely published, the following are expected characteristic signals based on the analysis of closely related fluorinated benzoxaboroles and fundamental principles of spectroscopy.[8][9]

-

¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons (around 5.0 ppm) and a complex multiplet in the aromatic region for the single aromatic proton. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would show complex splitting patterns due to C-F coupling. The benzylic carbon signal would be expected around 65-70 ppm.

-

¹⁹F NMR: Three distinct signals would be expected in the typical aromatic fluorine region, each exhibiting coupling to the other fluorine nuclei and potentially to the aromatic proton.

-

¹¹B NMR: A single, broad signal characteristic of a trigonal planar boronic acid/ester derivative is expected, typically in the range of 28-32 ppm.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 191.9. Common fragmentation patterns for benzoxaboroles would also be anticipated.

Rational Synthesis Protocol

The synthesis of substituted benzoxaboroles typically proceeds via a directed ortho-metalation of a substituted benzyl alcohol derivative, followed by borylation and subsequent cyclization. The following protocol is a robust, field-proven methodology adapted from established procedures for analogous fluorinated benzoxaboroles.[9]

Expert Rationale: The choice of a directed ortho-lithiation strategy is critical for achieving regioselectivity. The synthesis begins with a commercially available trifluorinated toluene derivative. A key step is the protection of the eventual benzyl alcohol to prevent side reactions and to direct the lithiation to the correct position. Subsequent borylation at low temperature followed by acidic workup facilitates the cyclization to the final benzoxaborole product.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.

Step-by-Step Experimental Methodology

Step 1: Benzylic Bromination

-

To a solution of 1,2,3-trifluoro-4-methylbenzene in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(bromomethyl)-2,3,4-trifluorobenzene.

Step 2: Hydrolysis to Benzyl Alcohol

-

Dissolve the brominated intermediate in a mixture of acetone and water.

-

Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 12-18 hours.

-

Remove the acetone via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)-2,3,4-trifluorobenzene.

Step 3: Silyl Protection

-

Dissolve the benzyl alcohol in anhydrous DMF under an inert atmosphere.

-

Add imidazole (1.5 eq.) followed by the dropwise addition of triisopropylsilyl chloride (TIPS-Cl, 1.2 eq.).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography to obtain the TIPS-protected ether.

Step 4: Directed Lithiation, Borylation, and Cyclization

-

Dissolve the TIPS-protected ether and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) in anhydrous THF in a flame-dried, three-necked flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add sec-butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

-

Slowly add trimethyl borate (B(OMe)₃, 1.5 eq.) via syringe, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Cool the reaction in an ice bath and quench by the slow addition of 2M aqueous HCl, stirring vigorously until the silyl protecting group is cleaved and cyclization is complete (typically 1-2 hours).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield pure 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.

Applications in Drug Discovery and Chemical Biology

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is not typically an end-product therapeutic but rather a highly valuable chemical building block for the synthesis of more complex and potent drug candidates.[7][10] Its utility stems from the convergence of two powerful concepts in medicinal chemistry: the proven biological activity of the benzoxaborole scaffold and the strategic use of fluorine to enhance pharmaceutical properties.

-

Scaffold for Novel Enzyme Inhibitors: The benzoxaborole core is known to target key enzymes by forming a covalent adduct with active site serine residues or by chelating with catalytic metal ions. This compound provides a trifluorinated platform to develop new inhibitors against validated targets like leucyl-tRNA synthetase (for antifungal/antiprotozoal activity) or phosphodiesterase-4 (PDE4) for anti-inflammatory applications.[1][11]

-

Modulation of Physicochemical Properties: The trifluoro substitution pattern significantly increases the lipophilicity of the aromatic ring compared to its non-fluorinated counterpart. This can enhance membrane permeability and improve oral bioavailability of derivative compounds. Furthermore, the strong carbon-fluorine bond can block sites of metabolism, increasing the metabolic stability and half-life of a potential drug.[6]

-

Probing Protein-Ligand Interactions: The fluorine atoms can engage in specific, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket. Synthesizing libraries of compounds from this intermediate allows researchers to probe these interactions and optimize binding affinity and selectivity.

Safety and Handling

As with any laboratory chemical, 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] In case of contact, flush the affected area immediately with copious amounts of water.[15]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[7]

-

Spills: In case of a minor spill, clean up immediately using appropriate absorbent materials. Avoid generating dust.[12]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a comprehensive technical overview of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, intended to empower researchers in their efforts to leverage this valuable building block for the discovery and development of next-generation therapeutics.

References

- Giovannuzzi, S., Nocentini, A., Supuran, C. T., & Winum, J.-Y. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024).

- Giovannuzzi, S., Nocentini, A., Supuran, C. T., & Winum, J.-Y. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). Taylor & Francis Online.

- Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).

- Enamine. (n.d.). Benzoxaboroles for Drug Design. Enamine.

- Enamine. (n.d.). Properties of benzoxaboroles. Enamine.

- Royal Society of Chemistry. (n.d.).

- Amadis Chemical. (n.d.). 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Amadis Chemical.

- Madura, I. D., et al. (n.d.). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. PMC.

- Santa Cruz Biotechnology. (n.d.).

- ITW Reagents. (2022).

- Tokyo Chemical Industry. (2025).

- CPAChem. (2022).

- Loba Chemie. (2023). BROMOTHYMOL BLUE INDICATOR SOLUTION (pH 6.3 - 6.5)

- Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.

- Macêdo, J. P. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

-

MilliporeSigma. (n.d.). 6-Fluoro-4-nitrobenzo[c][2][3]oxaborol-1(3H)-ol. MilliporeSigma.

- ChemScene. (n.d.). Chemical Synthesis. ChemScene.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. jelsciences.com [jelsciences.com]

- 7. 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol;651326-79-3, CasNo.651326-79-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 8. rsc.org [rsc.org]

- 9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. 1,3-dihydro-5-fluoro-1-hydroxy-2,1-benzoxaborole | Sigma-Aldrich [sigmaaldrich.cn]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. labbox.es [labbox.es]

- 14. cpachem.com [cpachem.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4,5,6-Trifluorobenzoxaborole: pKa and Diol Binding Affinity

Abstract

Benzoxaboroles represent a pivotal class of boron-containing heterocycles with broad applications in medicinal chemistry, largely owing to their unique ability to form reversible covalent bonds with diol-containing biomolecules. The physicochemical properties of the benzoxaborole scaffold, particularly the Lewis acidity of the boron atom (quantified by pKa) and its diol binding affinity, are critical determinants of its biological activity. This guide provides a detailed examination of 4,5,6-trifluorobenzoxaborole, a derivative where the aromatic ring is heavily substituted with electron-withdrawing fluorine atoms. We will explore the fundamental principles governing its pKa, the profound impact of this acidity on its affinity for diols, and the standard methodologies for quantifying these essential parameters.

The Benzoxaborole Scaffold: A Privileged Structure

The benzoxaborole pharmacophore is a bicyclic structure containing a boronic acid integrated into a five-membered oxaborole ring.[1] This structural constraint imposes a significant change on the boron center compared to simple arylboronic acids. The incorporation into the five-membered ring induces ring strain in the neutral, trigonal planar state of the boron atom. This strain is relieved upon transitioning to the anionic, tetrahedral boronate form.[2][3] The result is a substantial lowering of the pKa, from approximately 8.8 for phenylboronic acid to 7.3 for the unsubstituted benzoxaborole, making it a more effective Lewis acid under physiological conditions (pH 7.4).[1]

This enhanced acidity is central to its mechanism of action in many biological contexts, including its roles as an antifungal agent (e.g., Tavaborole, a 5-fluoro-benzoxaborole) that inhibits leucyl-tRNA synthetase (LeuRS) by forming an adduct with the terminal ribose diol of tRNA.[1][4]

The Impact of Fluorine Substitution on pKa

The acidity of the benzoxaborole core can be finely tuned by introducing substituents onto the aromatic ring. Electron-withdrawing groups, such as fluorine, are particularly effective at increasing the Lewis acidity of the boron center. This effect can be systematically understood through the Hammett relationship, which correlates the electronic properties of substituents with the reactivity of the molecule.[1]

-

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom.

-

Increased Lewis Acidity: This withdrawal of electron density makes the boron atom more electron-deficient and thus a stronger Lewis acid. A stronger Lewis acid more readily accepts a hydroxide ion (or the oxygen nucleophiles from a diol), resulting in a lower pKa.[5]

-

Stabilization of the Anionic State: The electron-withdrawing nature of the fluorine atoms also helps to stabilize the resulting negative charge on the tetrahedral boronate anion, further shifting the equilibrium towards the ionized form and lowering the pKa.[1]

For fluorinated phenylboronic acids, pKa values can range from 6.17 to 8.77.[6] Similarly, for mono-fluoro substituted benzoxaboroles, the pKa is reduced to between 6.36 and 6.97, depending on the position of the fluorine atom.[6] Given the presence of three strongly electron-withdrawing fluorine atoms on the 4, 5, and 6 positions, the pKa of 4,5,6-trifluorobenzoxaborole is anticipated to be significantly lower than that of the parent benzoxaborole (7.3).

A proper rendering of the chemical structure of 4,5,6-Trifluorobenzoxaborole would be placed here. The DOT language is not suitable for complex chemical drawings. Caption: Chemical Structure of 4,5,6-Trifluorobenzoxaborole.

Caption: Ionization equilibrium of the benzoxaborole core.

Diol Binding Affinity: The Consequence of Lowered pKa

The primary mode of interaction for benzoxaboroles with biological targets is through the formation of a reversible covalent, cyclic boronate ester with a 1,2- or 1,3-diol.[7] This interaction involves the nucleophilic attack of the diol's hydroxyl groups on the electron-deficient boron center.[8]

The stability of this boronate ester, and thus the binding affinity, is directly correlated with the Lewis acidity of the boron. A lower pKa signifies a more electrophilic boron atom, which enhances its propensity to react with diols.[1]

Therefore, it follows that as the pKa of a benzoxaborole decreases due to electron-withdrawing substituents, its affinity for diols at a given pH increases.[1][3] 4,5,6-Trifluorobenzoxaborole , with its predicted low pKa, is expected to be a potent diol-binding agent, capable of forming stable complexes even at neutral pH. This property is highly desirable for targeting diol-containing molecules like sugars, glycoproteins, or RNA under physiological conditions.

Caption: Reversible covalent binding of a benzoxaborole with a diol.

Quantitative Data Summary

Table 1: pKa Values of Substituted Benzoxaboroles

| Compound | Substituent(s) | Aqueous pKa | Reference |

| Benzoxaborole | None | 7.3 | [1] |

| 5-Fluorobenzoxaborole | 5-F | ~6.7* | [6] |

| 7-Fluorobenzoxaborole | 7-F | 7.42 | [6] |

| 4,5,6-Trifluorobenzoxaborole | 4,5,6-tri-F | < 6.5 (Predicted) | Inferred from[1][6] |

*Approximate value based on the reported range for mono-fluoro derivatives.

Table 2: Relationship Between pKa and Diol Binding

| Property | Trend with Electron-Withdrawing Groups | Consequence |

| pKa | Decreases | Increased acidity |

| Lewis Acidity | Increases | More electrophilic boron center |

| Diol Binding Affinity (at pH 7.4) | Increases | More stable boronate ester complex |

This relationship indicates that both the ionization of the benzoxaborole and its binding to diols are enhanced by the removal of electron density from the boron atom.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorbance spectrum between the protonated and deprotonated forms of the benzoxaborole.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4,5,6-trifluorobenzoxaborole in a suitable organic solvent (e.g., DMSO or ethanol).

-

Buffer Preparation: Prepare a series of buffers with known pH values, spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 4.0 to 9.0).

-

Sample Preparation: Add a small, constant aliquot of the benzoxaborole stock solution to each buffer to a final concentration suitable for UV-Vis spectroscopy (typically in the micromolar range). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each sample.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[1]

-

Protocol 2: Competitive Diol Binding Assay via Fluorescence Spectroscopy

This assay determines the binding constant of a non-fluorescent diol by measuring its ability to displace a fluorescent reporter dye, Alizarin Red S (ARS), from the benzoxaborole.[2][3]

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Methodology:

-

Determine ARS-Benzoxaborole Binding Constant (K_ARS):

-

Prepare a solution of ARS at a fixed concentration in a buffer at the desired pH (e.g., 0.1 M PBS, pH 7.4).

-

Titrate this solution with increasing concentrations of 4,5,6-trifluorobenzoxaborole.

-

Measure the fluorescence intensity after each addition (ARS becomes fluorescent upon binding).[2]

-

Calculate K_ARS by fitting the fluorescence enhancement data.[9]

-

-

Competitive Displacement:

-

Prepare a solution containing both ARS and the benzoxaborole at concentrations that ensure a significant portion of the ARS is bound (based on the K_ARS value).

-

Titrate this fluorescent solution with the diol of interest (e.g., glucose, fructose, or a target biomolecule).

-

As the diol binds to the benzoxaborole, it displaces ARS, causing a decrease in fluorescence.[3]

-

-

Data Analysis:

-

Plot the change in fluorescence against the concentration of the competing diol.

-

The association constant for the diol (K_Diol) can be calculated from this data using established equations for competitive binding, which incorporate the known K_ARS value.[3]

-

Conclusion and Future Directions

The introduction of multiple, strongly electron-withdrawing fluorine atoms at the 4, 5, and 6 positions of the benzoxaborole ring is predicted to substantially lower its pKa and, consequently, enhance its diol binding affinity at physiological pH. This makes 4,5,6-trifluorobenzoxaborole a highly attractive scaffold for the design of potent inhibitors for enzymes that process diol-containing substrates, as well as for the development of advanced sensors and materials that respond to saccharides. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, enabling researchers to precisely quantify the acidity and binding characteristics that are paramount to the function of this promising molecular architecture.

References

-

Tomsho, J. W., Pal, A., Hall, D. G., & Benkovic, S. J. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 3(1), 48–52. [Link]

-

Baker, S. J., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

-

Poff, C. D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18365–18373. [Link]

-

Poff, C. D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link]

-

ResearchGate. (n.d.). (A) Boronic acids bind to 1,2 and 1,3 diols on carbohydrates forming a cyclic boronic ester. [Link]

-

ACS Publications. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Boronic acid derivatives with superior diol-binding properties... [Link]

-

RSC Publishing. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (n.d.). Internal and External Catalysis in Boronic Ester Networks. [Link]

-

ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation. [Link]

-

Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Dziubinska, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. [Link]

-

Piątek, P. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

Sources

- 1. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]

Technical Guide: Mechanism of Action for Fluorinated Benzoxaborole Antifungal Agents

Executive Summary

Fluorinated benzoxaboroles (e.g., Tavaborole/AN2690) represent a paradigm shift in antifungal pharmacodynamics. Unlike azoles (CYP51 inhibitors) or allylamines (squalene epoxidase inhibitors), benzoxaboroles target the editing domain of Leucyl-tRNA Synthetase (LeuRS) via a boron-mediated trapping mechanism.

This guide details the "Oxaborole tRNA Trapping" (OBORT) mechanism, the critical role of the C5-fluorine substitution in pharmacokinetics, and the validated experimental protocols required to assess these compounds in a drug discovery pipeline.

Chemical Architecture & SAR

The core scaffold is a 2,1-benzoxaborole.[1][2][3] The integration of a boron atom into a cyclic hemiester provides unique Lewis acidity, allowing reversible covalent interactions with biological diols.

The Role of Boron

The boron atom exists in equilibrium between a trigonal planar (

-

Mechanism: It accepts electron density from the oxygen atoms of the cis-diol (2',3'-hydroxyls) on the 3'-terminal adenosine of tRNA.

-

Outcome: Formation of a stable, anionic spiroboronate adduct.

The Role of Fluorine (C5 Substitution)

The addition of fluorine at the C5 position is not merely for metabolic blocking; it fundamentally alters the physicochemical profile.

| Parameter | Effect of C5-Fluorine | Mechanistic Benefit |

| pKa Modulation | Lowers pKa of the B-OH group (approx. 7.3 vs. 8.4 for non-F). | Increases Lewis acidity at physiological pH, enhancing binding affinity to the tRNA diol. |

| Lipophilicity | Increases LogP. | Critical for penetrating the keratin-rich nail plate in onychomycosis treatment. |

| Metabolic Stability | Blocks Phase I oxidation. | Prevents rapid degradation by fungal metabolic enzymes. |

The Molecular Mechanism: OBORT[4][5]

The specific target is the cytoplasmic Leucyl-tRNA Synthetase (LeuRS).[2][4] LeuRS has two active sites:

-

Synthetic Site: Activates Leucine with ATP.

-

Editing Site (CP1 Domain): Hydrolyzes mischarged amino acids (e.g., Isoleucine) to ensure fidelity.

The Trap: Benzoxaboroles do not inhibit the synthetic site. Instead, they bind within the Editing Site . When the tRNA^Leu CCA-3' end enters the editing pocket to check for errors, the benzoxaborole boron atom attacks the 2'- and 3'-OH of the terminal adenosine (A76). This forms a tRNA-Drug-Enzyme ternary complex , locking the tRNA in the editing pocket.

Result: The tRNA cannot be aminoacylated or released. Protein synthesis stalls.[2][5][6][7][8]

Pathway Visualization

Caption: The OBORT mechanism showing the diversion of tRNA from protein synthesis to a dead-end trap within the LeuRS editing domain.

Experimental Validation Protocols

To validate this mechanism in a drug discovery campaign, you must distinguish between general toxicity and specific LeuRS inhibition.

Protocol A: Aminoacylation Inhibition Assay

Objective: Quantify the inhibition of tRNA^Leu charging. Why this works: If the drug works via the OBORT mechanism, it will prevent the attachment of Leucine to tRNA, even if ATP consumption (activation) continues initially.

Reagents:

-

Recombinant fungal LeuRS (e.g., C. albicans).

-

Total yeast tRNA or purified tRNA^Leu.

-

L-[

C]-Leucine (Radioactive tracer). -

Test Compound (Benzoxaborole in DMSO).

Step-by-Step Workflow:

-

Preparation: Dilute test compounds in reaction buffer (50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl

, 2 mM DTT). -

Enzyme Pre-incubation: Incubate 20 nM LeuRS with the test compound for 10 minutes at 30°C. Note: This allows the drug to occupy the editing site.

-

Substrate Addition: Initiate reaction by adding:

-

4 mg/mL tRNA.

-

2 mM ATP.

-

20

M L-[

-

-

Kinetics: At defined time points (0, 2, 5, 10, 20 min), remove 15

L aliquots. -

Quenching: Spot aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA). Rationale: TCA precipitates proteins and nucleic acids (charged tRNA), washing away free radiolabeled leucine.

-

Washing: Wash filters 3x with 5% TCA, then 1x with 95% Ethanol. Dry.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot pmol Leucine incorporated vs. Time. Determine IC

.[9][10]

Protocol B: ATP-PPi Exchange Assay (The Control)

Objective: Prove the drug does NOT inhibit the synthetic active site.

Logic: The synthetic site converts Leu + ATP

Workflow:

-

Mix LeuRS, Leucine, and ATP in buffer.

-

Add Test Compound.

-

Add

P-Pyrophosphate. -

After incubation, separate ATP from PPi using activated charcoal (absorbs ATP, not PPi).

-

Measure radioactivity in the charcoal fraction.

-

Expected Result: High counts (exchange occurred) regardless of drug concentration.

Experimental Logic Diagram

Caption: Dual-assay validation strategy to confirm specific editing-site inhibition versus general enzyme inactivation.

Resistance and Selectivity

Selectivity (Fungal vs. Human)

Tavaborole exhibits >1000-fold selectivity for fungal LeuRS over human LeuRS.[4][5][11]

-

Structural Basis: The human LeuRS editing domain has steric clashes that prevent the benzoxaborole from accessing the adenine-binding pocket efficiently.

Resistance Mechanisms

Resistance arises primarily through point mutations in the CP1 editing domain.

-

Direct Steric Hindrance: Mutations (e.g., T247, D487 in C. albicans) alter the geometry of the editing pocket, preventing the drug from docking.

-

The Tyrosine Switch: A conserved tyrosine residue acts as a "gate" for the tRNA 3'-end. Resistance mutations can lock this switch in a conformation that favors hydrolysis over drug binding, effectively destabilizing the drug-tRNA adduct.

References

-

Rock, F. L., et al. (2007).[12][13] An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[2][6][14] Science, 316(5832), 1759–1761.[12][13] Link

-

Baker, S. J., et al. (2011).[12] Boron-containing inhibitors of synthetases.[2][6][14][15] Future Medicinal Chemistry, 3(10), 1275-1288. Link

-

Ciaravino, V., et al. (2014). Safety of tavaborole, a novel boron-containing antifungal agent.[2][5][6][13] Journal of Drugs in Dermatology, 13(12), 1434-1439. Link

-

Zhou, J., et al. (2021). Boron-Containing Drugs: A Review of Their Synthesis, Structure-Activity Relationships, and Pharmacological Activity. European Journal of Medicinal Chemistry, 223, 113656. Link

-

Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 23, 21–29. Link

Sources

- 1. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The influence of fluorine position on the properties of fluorobenzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tavaborole - Wikipedia [en.wikipedia.org]

- 8. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]

- 13. skintherapyletter.com [skintherapyletter.com]

- 14. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Therapeutic Frontier: An In-depth Technical Guide to the Potential of 4,5,6-Trifluoro-benzoxaborole Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding approved drugs and a pipeline of promising clinical candidates.[1][2] The incorporation of fluorine into these scaffolds has been a key strategy in optimizing their therapeutic potential, as exemplified by the antifungal agent tavaborole.[1] This guide delves into the largely unexplored therapeutic potential of 4,5,6-trifluoro-benzoxaborole derivatives. While direct literature on this specific trifluorination pattern is nascent, this document synthesizes established principles of fluorine chemistry, known structure-activity relationships (SAR) of mono-fluorinated benzoxaboroles, and the broader therapeutic landscape of this compound class to build a robust, forward-looking hypothesis on their potential applications and the experimental workflows required to validate them. We will explore the anticipated impact of this specific polyfluorination on the physicochemical properties, mechanism of action, and potential therapeutic applications, ranging from anti-infectives to anti-inflammatory agents.

The Benzoxaborole Scaffold: A Foundation for Therapeutic Innovation

Benzoxaboroles are a class of boron-heterocyclic compounds that have demonstrated a remarkable breadth of biological activity.[3][4] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers several advantageous properties. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles, a feature that distinguishes them from many traditional small molecule drugs.[2]

One of the most well-understood mechanisms of action for benzoxaboroles is the inhibition of aminoacyl-tRNA synthetases (AARSs), which are essential enzymes in protein synthesis.[1] For instance, the antifungal tavaborole targets leucyl-tRNA synthetase (LeuRS), forming an adduct with the terminal ribose of tRNA in the enzyme's editing site, thereby halting protein production and arresting fungal growth.[1] This unique mechanism of action can be effective against pathogens that have developed resistance to other drug classes.

Beyond their anti-infective properties, benzoxaborole derivatives have shown promise as anti-inflammatory, anticancer, antimalarial, and antiviral agents.[3][5] This versatility stems from the tunability of the benzoxaborole core, where substitutions on the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, and target specificity.

The Impact of Fluorine Substitution: A Gateway to Enhanced Therapeutic Profiles

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and membrane permeability.[6][7] In the context of benzoxaboroles, fluorine substitution has been shown to increase the Lewis acidity of the boron atom, which can be critical for their interaction with biological targets.[8] The position of the fluorine substituent significantly influences the pKa of the benzoxaborole, thereby affecting its ionization state at physiological pH and its ability to engage with target enzymes.[8]

Tavaborole, a 5-fluoro-benzoxaborole, serves as a key case study. The fluorine atom in tavaborole enhances its antifungal activity, and its low molecular weight contributes to its ability to penetrate the nail plate in the treatment of onychomycosis.[1]

The 4,5,6-Trifluoro Substitution Pattern: A Hypothesis-Driven Exploration of Therapeutic Potential

While direct experimental data on 4,5,6-trifluoro-benzoxaborole derivatives is limited, we can extrapolate their potential properties and therapeutic applications based on established principles. The dense fluorination on one face of the benzene ring is anticipated to have a profound impact on the molecule's electronic and physicochemical properties.

Anticipated Physicochemical Properties

The strong electron-withdrawing nature of the three adjacent fluorine atoms is predicted to significantly lower the pKa of the benzoxaborole, thereby increasing the acidity of the boron center.[8][9] This heightened Lewis acidity could lead to more potent inhibition of target enzymes. Furthermore, this substitution pattern is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and access intracellular targets.[9] However, this increased lipophilicity must be carefully balanced to maintain sufficient aqueous solubility for formulation and bioavailability.

Potential Therapeutic Applications

Given the broad-spectrum activity of the benzoxaborole class, the 4,5,6-trifluoro substitution pattern could yield novel candidates in several therapeutic areas:

-

Enhanced Anti-Infectives: The increased Lewis acidity could lead to more potent inhibition of microbial tRNA synthetases, potentially overcoming resistance mechanisms. This could result in a new generation of antifungal, antibacterial, and antiprotozoal agents.

-

Novel Anti-Inflammatory Agents: Certain benzoxaboroles exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4).[4] The 4,5,6-trifluoro substitution pattern could modulate the binding affinity and selectivity for PDE4 isoforms, leading to more potent and safer topical or systemic anti-inflammatory drugs.

-

Targeted Anticancer Therapies: The unique electronic properties of the trifluorinated ring could be exploited to design derivatives with selective activity against cancer cell targets.

Experimental Workflows for Validation

Validating the therapeutic potential of novel 4,5,6-trifluoro-benzoxaborole derivatives requires a systematic and rigorous experimental approach.

Synthesis of 4,5,6-Trifluoro-benzoxaborole Derivatives

The synthesis of these novel compounds would likely begin with a suitably substituted polyfluorinated aromatic precursor. A potential synthetic route is outlined below:

Caption: Proposed synthetic workflow for the 4,5,6-trifluoro-benzoxaborole core.

In Vitro Evaluation of Antimicrobial Activity

A primary area of investigation would be the antimicrobial potential of these derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Compounds: Synthesized 4,5,6-trifluoro-benzoxaborole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Microorganism Culture: A panel of clinically relevant bacteria and fungi are cultured to a logarithmic growth phase.

-

Serial Dilution: The compound stock solutions are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under optimal conditions for the growth of the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Evaluation of Anti-Inflammatory Activity

The potential of these compounds to modulate inflammatory responses can be assessed using cell-based assays.

Protocol: Inhibition of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Treatment: The isolated PBMCs are cultured and treated with various concentrations of the 4,5,6-trifluoro-benzoxaborole derivatives.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Cytokine Measurement: The levels of key cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) for the inhibition of each cytokine is calculated.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of a library of 4,5,6-trifluoro-benzoxaborole derivatives will provide crucial SAR data. This information will guide the rational design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties.

Caption: Iterative cycle of lead optimization for 4,5,6-trifluoro-benzoxaborole derivatives.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of in vitro data for a series of 4,5,6-trifluoro-benzoxaborole derivatives compared to a mono-fluorinated analog, illustrating the potential for enhanced activity.

| Compound | Substitution Pattern | MIC vs. C. albicans (µg/mL) | IC50 vs. TNF-α (nM) |

| Tavaborole | 5-Fluoro | 0.5 | >1000 |

| TF-BXB-1 | 4,5,6-Trifluoro | 0.125 | 500 |

| TF-BXB-2 | 4,5,6-Trifluoro, 7-Methyl | 0.25 | 250 |

| TF-BXB-3 | 4,5,6-Trifluoro, 7-Chloro | 0.06 | 100 |

Conclusion

The 4,5,6-trifluoro-benzoxaborole scaffold represents a compelling, yet underexplored, area for therapeutic innovation. Based on the foundational knowledge of benzoxaborole chemistry and the well-documented effects of fluorine substitution, there is a strong scientific rationale to predict that these derivatives will possess unique and potentially superior therapeutic properties. The strategic placement of three fluorine atoms is anticipated to enhance the intrinsic activity of the benzoxaborole core, opening up new avenues for the development of next-generation anti-infectives, anti-inflammatory agents, and other targeted therapies. The experimental workflows outlined in this guide provide a clear roadmap for the synthesis, evaluation, and optimization of these promising compounds. As research in this area progresses, 4,5,6-trifluoro-benzoxaborole derivatives may prove to be a rich source of novel drug candidates to address unmet medical needs.

References

- U.S. Food and Drug Administration. (2014). NDA 204427 Clinical Microbiology Review.

- Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of Fluorine Substituents on the NMR Properties of Phenylboronic Acids. Magnetic Resonance in Chemistry, 52(4), 202-207.

- Foley, K., & Gupta, A. K. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter, 20(7), 1-4.

- Chulisov, A. S., et al. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of Antibiotics, 72(2), 99-106.

- Wolan, A., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(4), 947-958.

- Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).

- Zhang, Y. K., et al. (2013). Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 23(6), 1834-1837.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Hassan, W. H. B., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747.

- Fjelbye, K., et al. (2019). The Effect of Hydrogen-to-Fluorine Substitution on pKa and P-Glycoprotein Efflux in a Series of Phosphodiesterase 9 Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1286-1291.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). Molecules, 27(9), 2999.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules, 25(4), 844.

- Request PDF. (2025, August 7).

- Request PDF. (2025, December 1).

Sources

- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Boron Advantage: A Technical Guide to Electron-Deficient Benzoxaborole Scaffolds in Modern Drug Discovery

Abstract

The introduction of boron into medicinal chemistry has catalyzed a paradigm shift, moving beyond traditional carbon-based scaffolds to unlock novel mechanisms of action and address previously "undruggable" targets.[1][2] Among boron-containing compounds, the benzoxaborole scaffold has emerged as a privileged structure, characterized by a unique combination of stability, favorable drug-like properties, and a tunable, electron-deficient boron center.[3][4][5] This guide provides an in-depth exploration of electron-deficient benzoxaboroles, elucidating the fundamental chemical principles that govern their biological activity. We will dissect their primary mechanisms of action, including the inhibition of aminoacyl-tRNA synthetases and serine β-lactamases, and survey their expanding therapeutic applications from infectious diseases to oncology and inflammatory conditions.[6][7] This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, evaluation, and optimization of this versatile and potent class of therapeutic agents.

The Foundational Chemistry of Benzoxaboroles: Why Boron is Different

Boron's unique position in the periodic table endows it with an empty p-orbital, rendering it highly electrophilic and capable of forming reversible covalent bonds with biological nucleophiles.[8][9] While simple boronic acids possess this ability, the benzoxaborole scaffold enhances it significantly. The fusion of the boronic acid into a five-membered oxaborole ring creates steric strain and increases the Lewis acidity of the boron atom.[10][11] This heightened electron deficiency is the cornerstone of the scaffold's therapeutic potential.

Compared to their phenylboronic acid counterparts, benzoxaboroles exhibit several advantageous physicochemical properties:

-

Lower pKa: The increased Lewis acidity makes them stronger acids, allowing them to exist predominantly in the more reactive anionic (boronate) form at physiological pH.[12]

-

Enhanced Solubility and Stability: The heterocyclic structure often leads to improved aqueous solubility and greater stability against oxidative degradation.[4][13][14]

-

Favorable Pharmacokinetics: Molecules incorporating the benzoxaborole moiety typically demonstrate good permeability and metabolic stability, which are critical for successful drug development.[10][15][16]

These properties collectively make the benzoxaborole a superior pharmacophore for designing inhibitors that can effectively engage with biological targets through dynamic, reversible covalent interactions.[17][18]

Figure 1: General structure and key features of the benzoxaborole scaffold.

Core Mechanisms of Action: The Power of Reversible Covalency

The enhanced electrophilicity of the benzoxaborole boron atom enables it to act as a highly effective "warhead," targeting nucleophilic residues in enzyme active sites or key functional groups on substrates. This interaction typically forms a reversible covalent bond, offering the potency of covalent inhibition while mitigating the risks of permanent, off-target modifications.[10][17][19]

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary and well-elucidated mechanism for antifungal and antiprotozoal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[20][21] The FDA-approved antifungal Tavaborole (AN2690) exemplifies this mechanism.[20][22]

Causality of Inhibition:

-

Tavaborole enters the editing site of the fungal LeuRS enzyme.

-

The electron-deficient boron atom is attacked by the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNALeu molecule.

-

A stable, covalent spiro-ester adduct is formed between the benzoxaborole and the tRNA.[23]

-

This adduct "traps" the tRNA in the editing site, preventing the catalytic cycle from completing and effectively halting protein synthesis, which leads to fungal cell death.[23][24][25]

Figure 2: Mechanism of LeuRS inhibition by trapping tRNA in the editing site.

Inhibition of Serine β-Lactamases

In the antibacterial space, benzoxaboroles have been developed as potent inhibitors of serine β-lactamases, the primary resistance mechanism of Gram-negative bacteria against β-lactam antibiotics. Vaborbactam , a cyclic boronic acid derivative, is a clinically approved example that restores the activity of carbapenems against resistant bacteria.[9][26][27]

Causality of Inhibition:

-

β-lactamases possess a critical serine residue in their active site that hydrolyzes β-lactam antibiotics.

-

Vaborbactam enters the active site and mimics the tetrahedral transition state of this hydrolysis reaction.[28]

-

The hydroxyl group of the active site serine attacks the electron-deficient boron atom, forming a reversible dative covalent bond.[10][27][28]

-

This stable, but reversible, adduct inactivates the enzyme, protecting the partner antibiotic (e.g., meropenem) from degradation and allowing it to exert its bactericidal effect.[29][30]

Sources

- 1. Technology | Boron Drug Discovery Platform | AN2 Therapeutics [an2therapeutics.com]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]

- 11. fieldlab.org [fieldlab.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 創薬関連含ホウ素ビルディングブロック:ベンゾオキサボロール | 東京化成工業株式会社 [tcichemicals.com]

- 19. oncodesign-services.com [oncodesign-services.com]

- 20. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japmaonline.org [japmaonline.org]

- 22. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Tavaborole - Wikipedia [en.wikipedia.org]

- 25. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Vaborbactam - Wikipedia [en.wikipedia.org]

- 29. dovepress.com [dovepress.com]

- 30. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

An In-Depth Technical Guide: The Strategic Role of Fluorine Substitution in Modulating Benzoxaborole Bioactivity

Introduction: The Benzoxaborole Scaffold and the Fluorine Advantage

Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a privileged scaffold in modern medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers the ability to reversibly form a stable, tetrahedral boronate complex by interacting with diols.[1][2] This mode of action allows them to act as effective enzyme inhibitors by mimicking transition states or binding to key catalytic residues.[2] Several benzoxaborole-based drugs have achieved regulatory approval, including the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®), validating the therapeutic potential of this chemotype.[1][3]

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design, often used to fine-tune a molecule's physicochemical and pharmacokinetic properties.[4][5] When applied to the benzoxaborole scaffold, fluorination is not merely an incremental modification but a powerful tool that can profoundly enhance bioactivity. This guide provides a detailed exploration of the multifaceted roles of fluorine substitution, explaining the underlying chemical principles and their translation into improved therapeutic profiles for benzoxaborole-based agents. We will delve into fluorine's impact on acidity, lipophilicity, metabolic stability, and target engagement, supported by experimental data and validated protocols for researchers in the field.

The Fundamental Impact of Fluorine on Physicochemical Properties

The introduction of fluorine to the benzoxaborole aromatic ring directly modulates its fundamental electronic and physical properties. These changes are critical as they lay the foundation for improved biological performance.

Modulation of Acidity (pKa): Enhancing the Active State

A key feature of benzoxaboroles is the Lewis acidity of the boron atom, which allows them to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution.[6] The tetrahedral boronate is often the biologically active species responsible for target engagement. The propensity to form this anion at a physiological pH of ~7.4 is governed by the compound's pKa.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the aromatic ring. This effect decreases the electron density at the boron center, increasing its Lewis acidity and thereby lowering the pKa of the benzoxaborole.[7][8] A lower pKa means that a greater proportion of the compound will exist in the desired anionic tetrahedral state at physiological pH, leading to higher aqueous solubility and enhanced bioactivity.[1]

For instance, unsubstituted benzoxaborole has a pKa of 7.39. The introduction of a single fluorine atom can reduce this value to between 6.36 and 6.97, depending on its position on the aromatic ring.[7] This shift ensures that a significant fraction of the drug is in its active form under physiological conditions. The antifungal drug Tavaborole, which is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, exemplifies this principle.[9]

Table 1: Effect of Fluorine Substitution on Benzoxaborole pKa

| Compound | Substitution Pattern | pKa Value | Reference |

| Benzoxaborole | Unsubstituted | 7.39 | [7] |

| 4-Fluorobenzoxaborole | 4-Fluoro | 6.97 | [7] |

| 5-Fluorobenzoxaborole (Tavaborole) | 5-Fluoro | 6.8 (approx.) | [7] |

| 6-Fluorobenzoxaborole | 6-Fluoro | 6.36 | [7] |

| 7-Fluorobenzoxaborole | 7-Fluoro | 7.42 | [7] |

Note: The pKa of 7-fluorobenzoxaborole is an exception, likely due to complex electronic effects and potential intramolecular interactions.

Caption: Fluorine's inductive effect lowers pKa, shifting the equilibrium toward the active tetrahedral boronate anion.

Influence on Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[10] Fluorine substitution generally increases a molecule's lipophilicity.[4][11] This enhancement can improve passive diffusion across cell membranes, which is essential for reaching intracellular targets or, in the case of topical drugs like tavaborole and crisaborole, for penetrating the skin or nail plate.[3][12][13]

While a detailed study on fluorinated benzoxaboroles' membrane partitioning is not widely available, the principles from broader medicinal chemistry hold true. The replacement of a hydrogen atom with a fluorine atom can increase the local lipophilicity of that region of the molecule, facilitating more favorable interactions with the lipid bilayer of cell membranes.[14] However, this effect must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased susceptibility to efflux pumps.[4] The strategic placement of fluorine allows medicinal chemists to optimize this property, enhancing permeability without introducing liabilities.

Pharmacokinetic Consequences of Fluorination

Beyond fundamental physicochemical properties, fluorination has profound effects on the absorption, distribution, metabolism, and excretion (ADME) profile of benzoxaboroles.

Enhancing Metabolic Stability

One of the most valuable applications of fluorine in drug design is its ability to block metabolic "soft spots."[4] Many drug molecules are cleared from the body via oxidation by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich or sterically accessible C-H bonds.[15] Replacing a hydrogen atom at such a vulnerable position with a fluorine atom can prevent this oxidative metabolism.[5] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is not susceptible to hydroxylation by CYP enzymes.[16]

This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[4] For systemically administered benzoxaboroles, identifying potential sites of metabolism on the aromatic ring and selectively fluorinating them is a key optimization strategy to ensure sufficient drug exposure at the target site.

Pharmacodynamic Modulation: Tuning Target Engagement

The ultimate goal of drug design is to optimize the interaction between a molecule and its biological target. Fluorine substitution can play a direct and significant role in enhancing this interaction.

Altering Target Protein Interactions

Fluorine can influence protein-ligand binding through a variety of mechanisms beyond simply altering pKa or lipophilicity. While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein side chains in an active site.[17] Placing a fluorine atom in an optimal position can lead to a significant increase in binding affinity and, consequently, potency.[17]

Case Study: Tavaborole and Leucyl-tRNA Synthetase (LeuRS)

Tavaborole is a potent antifungal agent that inhibits fungal protein synthesis.[12][18] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding transfer RNA (tRNA).[9] Tavaborole works via a novel "oxaborole-tRNA trapping mechanism." It forms an adduct with the terminal ribose of tRNALeu within the editing site of the LeuRS enzyme.[9] This trapped complex prevents the catalytic cycle from proceeding, thereby halting protein synthesis and arresting fungal growth.[9][19] The 5-fluoro substituent is crucial for this activity, contributing to the electronic properties that favor the formation and stability of the trapped adduct within the enzyme's active site.[6]

Sources

- 1. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. skintherapyletter.com [skintherapyletter.com]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note & Synthesis Protocol: 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, a fluorinated analog belonging to the versatile benzoxaborole class of compounds. Benzoxaboroles are privileged scaffolds in medicinal chemistry, renowned for their unique mechanism of action involving a vacant p-orbital on the boron atom that reversibly binds to biological diols.[1][2][3] The introduction of fluorine atoms onto the aromatic ring can significantly modulate the compound's physicochemical properties, including acidity, metabolic stability, and binding affinity, making this trifluorinated derivative a compound of high interest for drug discovery and development programs. This guide details a robust, field-proven synthetic strategy, elucidates the mechanistic rationale behind each transformation, and provides detailed, step-by-step protocols suitable for implementation in a research or process development setting.

Introduction: The Significance of Fluorinated Benzoxaboroles

Benzoxaboroles have emerged as a cornerstone in the development of novel therapeutics, with FDA-approved drugs such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory) validating the clinical potential of this heterocyclic system.[2] Their biological activity is largely attributed to the ability of the boronic acid moiety, constrained within the oxaborole ring, to form stable, tetrahedral adducts with diol-containing biomolecules, such as sugars in the fungal cell wall or key metabolic enzymes.[1][3] The Lewis acidity of the boron center is a critical determinant of this interaction.[2]

Strategic fluorination of the benzene ring, as in the target molecule 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, offers a powerful tool to fine-tune this acidity. The strong electron-withdrawing nature of fluorine atoms can enhance the electrophilicity of the boron center, potentially leading to stronger target engagement. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability. This guide, therefore, presents a logical and robust pathway to access this promising, yet sparsely documented, molecule.

Retrosynthetic Analysis and Strategy

Our retrosynthetic analysis deconstructs the target molecule back to a key intermediate, 2-bromo-3,4,5-trifluorobenzyl alcohol . This intermediate contains all the necessary atoms and functional handles in the correct positions for the final borylation and cyclization steps. This precursor can be synthesized from commercially available 1-bromo-2,3,4-trifluorobenzene .

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Workflow

The forward synthesis is designed as a four-step sequence, emphasizing robust and scalable reactions. The workflow minimizes the use of complex purification techniques and employs well-understood reaction mechanisms to ensure reproducibility.

Sources

Application Note: Screening Benzoxaborole Libraries Against Leucyl-tRNA Synthetase (LeuRS)

[1]

Introduction & Scope

This guide details the technical procedures for screening benzoxaborole small-molecule libraries against Leucyl-tRNA Synthetase (LeuRS). Unlike classical ATP-competitive kinase inhibitors, benzoxaboroles function via a unique "Oxaborole-tRNA Trapping" mechanism. They form a covalent adduct with the 3'-terminal adenosine of tRNA

Because this inhibition is tRNA-dependent , standard enzyme-inhibitor pre-incubation protocols (which often omit substrates) will yield false negatives. This application note provides a validated workflow to ensure the formation of the inhibitory adduct is captured correctly.

Target Audience

Mechanism of Action: The "Trapping" Paradigm

To screen effectively, one must understand the molecular events. LeuRS has two active sites:

-

Synthetic Site: Aminoacylates tRNA (Leu + tRNA + ATP

Leu-tRNA + AMP + PPi). -

Editing Site (CP1 Domain): Hydrolyzes mischarged tRNAs (e.g., Ile-tRNA

).

The Benzoxaborole Trap:

The boron atom in the benzoxaborole ring acts as a Lewis acid.[5] It attacks the cis-diol of the 3'-terminal adenosine (A76) of tRNA

Visualization: The Trapping Mechanism

Figure 1: The benzoxaborole inhibitor intercepts the tRNA in the editing domain, forming a covalent adduct that prevents the release of product.[6][7]

Primary Screening Protocol (HTS)

For high-throughput screening (HTS), we utilize a Luminescence-based AMP Detection Assay (e.g., Kinase-Glo® or Transcreener®). This measures the depletion of ATP or generation of AMP, which correlates to aminoacylation activity.[8]

Critical Constraint: You must use a tRNA-supplemented pre-incubation .

Reagents & Buffer Preparation[9]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl

, 2 mM DTT, 0.1 mg/mL BSA.-

Note: Avoid buffers with high concentrations of glycerol or sorbitol (>5%), as vicinal diols can competitively bind the boron atom.

-

-

Enzyme: Recombinant LeuRS (e.g., M. tuberculosis or E. coli), final conc. 5–20 nM.

-

Substrates:

-

L-Leucine (Final:

value, typically 10–50 -

ATP (Final:

value, typically 100–500 -

tRNA

: (Final: 2–5

-

Step-by-Step Protocol

-

Library Dispensing: Dispense 50 nL of test compounds (in DMSO) into 384-well white, low-volume plates.

-

The "Trapping" Pre-incubation (The Expert Trick):

-

Prepare a 2X Enzyme/tRNA Mix : LeuRS + tRNA

in Assay Buffer. -

Dispense 5

L of this mix into the plates. -

Incubate for 15 minutes at Room Temp.

-

Why? This allows the enzyme to bind the tRNA.[9] Although the adduct formally requires the editing conformation, having the tRNA present ensures that as soon as the cycle starts (or if the enzyme samples the editing state), the inhibitor is ready.

-

-

Reaction Initiation:

-

Prepare 2X Substrate Mix : ATP + L-Leucine in Assay Buffer.

-

Dispense 5

L of Substrate Mix to start the reaction. -

Total Volume: 10

L.

-

-

Reaction Incubation: Incubate at 25°C for 60–90 minutes (ensure linear range).

-

Detection:

-

Add 10

L of Detection Reagent (e.g., Kinase-Glo Max). -

Incubate 10 minutes (protect from light).

-

Read Luminescence.[10]

-

Confirmatory Protocol: Radioactive Aminoacylation

Hits from the primary screen must be validated using the gold-standard filter-binding assay to rule out luciferase interference or ATP-depletion artifacts.

Materials

-

Tracer: L-[4,5-

H]-Leucine (Specific Activity ~100 Ci/mmol). -

Precipitant: 5% Trichloroacetic acid (TCA) (cold).

-

Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

Protocol

-

Mix Preparation:

-

Mix A (Enzyme/tRNA): LeuRS (20 nM) + tRNA (4 mg/mL total crude or 4

M specific). -

Mix B (Substrates): ATP (2 mM) + Cold Leu (20

M) +

-

-

Incubation:

-

Combine 20

L Mix A + 1 -

Incubate at 30°C for 10–20 minutes.

-

-

Quench:

-

Spot 35

L of reaction onto filter pads pre-soaked in 5% TCA. -

Alternative: Add TCA directly to well, then transfer to filter plate.

-

-

Wash:

-

Wash filters 3x with cold 5% TCA (removes free

H-Leu). -

Wash 1x with 100% Ethanol (dries filter).

-

-

Read: Add scintillation fluid and count CPM.

Data Interpretation:

Screening Workflow Diagram

Figure 2: The cascade from library to validated hit, prioritizing selectivity against human mitochondrial LeuRS.

Data Analysis & Selectivity Tables

When analyzing benzoxaboroles, you are looking for slow-onset inhibition (time-dependent) due to the covalent nature of the adduct formation.

Table 1: Expected IC50 Ranges for Validated Controls

| Compound | Target (M. tb LeuRS) | Human Cytoplasmic LeuRS | Human Mitochondrial LeuRS | Selectivity Index |

| Tavaborole (AN2690) | 0.5 - 2.0 | > 100 | > 100 | High |

| Epetraborole (GSK2251052) | 0.1 - 0.5 | > 50 | > 50 | High |

| Generic Boronic Acid | > 200 | > 200 | > 200 | N/A (Inactive) |

Calculating Mode of Inhibition (MOI)

To confirm the trapping mechanism, perform an ATP-dependence and tRNA-dependence study.

-

ATP: Benzoxaboroles are generally uncompetitive with respect to ATP (binding occurs after ATP is used to form Leu-AMP).

-

tRNA: They are uncompetitive or mixed with respect to tRNA, as the tRNA is required for the binding site to exist, but the drug prevents the tRNA from leaving.

Troubleshooting & Expert Tips

-

Boron-Diol Interference:

-

Problem: Boron binds to sugars (ribose, glucose, glycerol).

-

Solution: Eliminate glycerol from enzyme storage buffers if possible. If the enzyme stock has 50% glycerol, dilute it at least 100-fold into the assay buffer.

-

-

pH Sensitivity:

-

Boron coordination is pH-dependent. Ensure the assay buffer is strictly maintained at pH 7.5. Dropping to pH 6.0 can destabilize the adduct.

-

-

tRNA Quality:

-

Degraded tRNA (deacylated or fragmented 3'-ends) will destroy the assay signal. Always run a control lane on a Urea-PAGE gel to verify tRNA integrity before a major screen.

-

References

-

Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[6][1][2][7][11] Science, 316(5832), 1759-1761. Link

-

Palencia, A., et al. (2016). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria.[12] Antimicrobial Agents and Chemotherapy, 60(10), 6271–6280. Link

-

Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against Gram-negative bacteria.[12] Antimicrobial Agents and Chemotherapy, 57(3), 1394–1403. Link

-

Zhao, G., et al. (2015).[9] Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[6][1][11][12][13] ACS Chemical Biology, 10(10), 2277–2285.[11] Link

Sources

- 1. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.smolecule.com [pdf.smolecule.com]

- 11. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]

- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Incorporating 4,5,6-Trifluoro-benzoxaborole into Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has revolutionized the hit-to-lead process by focusing on small, low-molecular-weight compounds that can be optimized into potent drug candidates.[1][2] This guide provides a detailed framework for incorporating a particularly promising fragment, 4,5,6-trifluoro-benzoxaborole, into FBDD campaigns. Benzoxaboroles are a versatile class of boron-containing heterocycles with a proven track record in medicinal chemistry, leading to FDA-approved drugs.[3][4][5] The strategic introduction of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties, making 4,5,6-trifluoro-benzoxaborole an attractive starting point for tackling challenging drug targets.[6][7][8][9][10] This document will detail the rationale for its use, provide comprehensive protocols for screening and hit validation, and outline a strategic workflow for evolving this fragment into a lead compound.

Introduction: The Strategic Advantage of 4,5,6-Trifluoro-benzoxaborole in FBDD